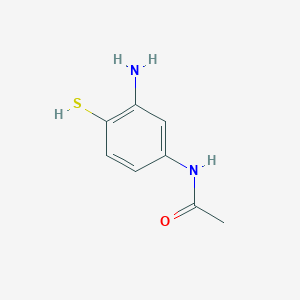

N-(3-Amino-4-sulfanylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Amino-4-sulfanylphenyl)acetamide is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-(3-Amino-4-sulfanylphenyl)acetamide is recognized for its therapeutic potential. It serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting inflammatory diseases and cancer.

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties. These compounds are being explored for their ability to inhibit specific pathways involved in inflammation, making them candidates for treating conditions like arthritis and other inflammatory disorders .

- Anticancer Activity : Some studies have demonstrated that this compound derivatives possess cytotoxic effects against certain cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, highlighting its potential as a chemotherapeutic agent .

Dye and Pigment Industry

This compound is also utilized in the dye and pigment industry due to its ability to form stable colored compounds.

- Synthesis of Dyes : The compound acts as an intermediate in the synthesis of azo dyes and other colorants. Its amino and sulfanyl functional groups contribute to the formation of vibrant dyes used in textiles and other materials .

- Environmental Considerations : The production methods for dyes involving this compound are being optimized to reduce environmental impact. Techniques that minimize waste and improve yield are being developed, making the dyeing process more sustainable .

Chemical Intermediate

As a chemical intermediate, this compound plays a crucial role in synthesizing other complex molecules.

- Heterocyclic Compounds : It is used in the preparation of various heterocycles, which are essential in medicinal chemistry. The ability to modify its structure allows for the creation of new compounds with desired biological activities .

- Research Applications : In addition to industrial applications, it serves as a valuable reagent in academic research settings, facilitating studies on reaction mechanisms and compound stability .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| University Research on Anti-inflammatory Properties | Investigated derivatives for their effects on inflammatory pathways | Identified several compounds with significant inhibition of pro-inflammatory markers |

| Dye Synthesis Optimization | Explored methods to synthesize dyes using this compound | Achieved higher yields with reduced environmental impact through innovative production techniques |

| Anticancer Activity Assessment | Evaluated cytotoxic effects against various cancer cell lines | Demonstrated promising results indicating potential for development into anticancer drugs |

Propiedades

Número CAS |

108018-02-6 |

|---|---|

Fórmula molecular |

C8H10N2OS |

Peso molecular |

182.25 g/mol |

Nombre IUPAC |

N-(3-amino-4-sulfanylphenyl)acetamide |

InChI |

InChI=1S/C8H10N2OS/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,9H2,1H3,(H,10,11) |

Clave InChI |

TYZLTJOSSUHXTH-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=CC(=C(C=C1)S)N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.